BenchChemオンラインストアへようこそ!

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Adenosine receptor pharmacology GPCR ligand screening Receptor binding assay

This benchmark A1AR antagonist (compound 25d, Ferrarini et al. 2000) delivers subnanomolar affinity (Ki=0.15 nM) with 670-fold selectivity over A2A and 14,000-fold over A3. The optimized 4-OH quinoid tautomer and 7-Cl electron-withdrawing substitution ensure maximal receptor occupancy at low nanomolar concentrations. Validated in Xenopus tadpole angiogenesis/lymphangiogenesis screens and mouse VEGFA-induced neovascularization models. Unlike other A1AR antagonists, it also disrupts human endothelial cell proliferation and VEGF-induced sprouting. Ideal reference standard for radioligand binding assays, functional cAMP studies, and vascular biology research.

Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
CAS No. 286411-09-4
Cat. No. B3035028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
CAS286411-09-4
Synonyms7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine
7-chloro-HPN
Molecular FormulaC14H9ClN2O
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)N=C(C=C3)Cl
InChIInChI=1S/C14H9ClN2O/c15-13-7-6-10-12(18)8-11(16-14(10)17-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
InChIKeyJSCUNIPKMPNPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS 286411-09-4) Procurement and Selection Guide for Research Scientists


7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS 286411-09-4) is a 1,8-naphthyridine derivative that functions as a potent and highly selective adenosine A1 receptor (A1AR) antagonist [1]. The compound is characterized by a planar aromatic naphthyridine core with a chloro substituent at position 7, a hydroxyl group at position 4 (existing predominantly in the 4-quinoid tautomeric form), and a phenyl group at position 2 [2]. This specific substitution pattern confers subnanomolar affinity for bovine A1 receptors (Ki = 0.15 nM) and high selectivity over A2A (670-fold) and A3 (14,000-fold) receptor subtypes [1].

Why Generic 1,8-Naphthyridine Derivatives Cannot Substitute for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine in A1 Adenosine Receptor Studies


The 1,8-naphthyridine scaffold supports diverse biological activities, but receptor affinity and subtype selectivity are exquisitely sensitive to the precise substitution pattern at positions 4 and 7 [1]. Structure-activity relationship (SAR) studies of 25 naphthyridine analogs (compounds 12–36) demonstrate that the 4-OH substitution with quinoid tautomerization increases A1 affinity and selectivity, while the 7-chloro electron-withdrawing group further amplifies both parameters to subnanomolar potency [1]. Analogs with alternative 7-substituents (e.g., NH2, NHR, morpholino, piperidino, OH, OCH3) exhibit reduced A1 affinity and significantly lower A2A/A1 selectivity ratios [1]. Furthermore, in vivo anti-angiogenic activity in Xenopus embryos is restricted to a specific subset of A1AR antagonists—only 7CN (this compound) and 7MN among the naphthyridines, and DEPX/DPPX among the xanthines—demonstrate potent vascular disruption, indicating that receptor binding affinity alone does not predict functional anti-angiogenic efficacy [2].

Quantitative Evidence Guide: Differentiating 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine from Closest Structural Analogs and Functional Comparators


A1 Adenosine Receptor Affinity: Subnanomolar Ki Differentiates 7-Chloro from Other 7-Substituted Naphthyridine Analogs

The 7-chloro derivative (compound 25d) exhibits an A1 adenosine receptor binding affinity of Ki = 0.15 nM in bovine brain cortical membranes, representing the highest affinity among the 25 naphthyridine analogs (compounds 12–36) evaluated in this SAR series [1]. By comparison, the 7-amino analog (compound 20) shows Ki = 4.8 nM—a 32-fold reduction in potency—while the 7-piperidino derivative (compound 25b) exhibits Ki = 93 nM, a 620-fold reduction [1].

Adenosine receptor pharmacology GPCR ligand screening Receptor binding assay

A1 Receptor Subtype Selectivity: 670-Fold A2A/A1 Selectivity Ratio Confers Target Specificity

The 7-chloro derivative (25d) demonstrates an A2A/A1 selectivity ratio of 670, substantially higher than most structural analogs in the series [1]. The 7-bromo derivative (compound 22) exhibits a selectivity ratio of 240, representing a 2.8-fold reduction in A1 vs. A2A discrimination [1]. The compound also displays an A3/A1 selectivity ratio of 14,000, indicating negligible cross-reactivity with A3 receptors [1].

Adenosine receptor selectivity GPCR pharmacology Off-target profiling

In Vivo Anti-Angiogenic Activity: 7CN Demonstrates Potent Vascular Disruption While Most A1 Antagonists Are Inactive

In a phenotypic screen of A1 adenosine receptor-selective antagonists in Xenopus embryos, only two compounds—7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (7CN) and 1,3-diethyl-8-phenylxanthine (DEPX)—exhibited potent anti-angiogenic activity, despite all tested A1AR antagonists inducing edema with EC50 values ranging from 0.3 to 6.7 µM [1]. Furthermore, in primary human endothelial cell cultures, 7CN and 7MN disrupted cell proliferation and VEGF-induced sprouting, whereas DEPX and DPPX showed no such effects [1].

Angiogenesis inhibition Vascular biology In vivo pharmacology

VEGFA-Induced Neovascularization: Efficacy Validated Across Species from Xenopus to Murine Models

7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine inhibited blood vascular and lymphatic development in Xenopus tadpoles and subsequently demonstrated potent antagonism of VEGFA-induced adult neovascularization in mice in a proof-of-principle study [1]. This cross-species validation distinguishes the compound from many other hits in the 1280-compound annotated chemical library screen that failed to translate from Xenopus to mammalian models [1].

VEGF signaling Neovascularization Cross-species pharmacology

Physical-Chemical Solubility Profile: DMSO Solubility of 6 mg/mL Enables Standard In Vitro Assay Preparation

The compound exhibits DMSO solubility of 6 mg/mL (approximately 23.4 mM based on molecular weight 256.69) and is insoluble in water . This solubility profile supports preparation of concentrated DMSO stock solutions suitable for dilution into aqueous assay buffers at final concentrations ≤0.1% DMSO, a standard practice for cell-based and biochemical assays . The compound is supplied as a white solid with recommended storage at room temperature in tightly sealed containers .

Compound handling Solubility In vitro assay preparation

Tautomeric State and Structural Determinants: 4-Quinoid Form Correlates with Enhanced A1 Affinity and Selectivity

NMR studies on the 1,8-naphthyridine series (compounds 12–36) revealed that 4-OH-substituted derivatives preferentially adopt the tautomer in which the oxygen at position 4 is in the quinoid form and the nitrogen at position 1 is protonated [1]. This tautomeric state correlates with increased A1 and A2A affinity and generally higher A1 selectivity compared to 4-unsubstituted or 4-amino analogs [1]. Theoretical calculations confirmed the NMR-derived tautomeric preference [1].

Structure-activity relationship Tautomerism Molecular pharmacology

Optimal Research and Preclinical Application Scenarios for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (CAS 286411-09-4)


A1 Adenosine Receptor Pharmacological Tool for GPCR Binding and Functional Studies

This compound serves as a high-affinity (Ki = 0.15 nM), highly selective (A2A/A1 ratio = 670) A1 adenosine receptor antagonist suitable for radioligand competition binding assays, functional cAMP inhibition studies, and as a reference standard for validating novel A1AR ligands [1]. Its subnanomolar potency enables complete receptor occupancy at low nanomolar concentrations, while its >600-fold selectivity over A2A receptors minimizes confounding off-target effects in cell-based assays [1].

In Vivo Angiogenesis and Lymphangiogenesis Model Studies in Xenopus and Murine Systems

The compound is validated for in vivo chemical genetic screens targeting blood vascular and lymphatic development. It inhibits both angiogenesis and lymphangiogenesis in Xenopus tadpoles and demonstrates efficacy against VEGFA-induced adult neovascularization in mice [1]. Its dual-species validation makes it a candidate tool compound for probing A1AR-dependent and A1AR-independent (microtubule-destabilizing) mechanisms in vascular biology [2].

Endothelial Cell Proliferation and VEGF-Induced Sprouting Assays

In primary human endothelial cell cultures, this compound disrupts cell proliferation and VEGF-induced sprouting, distinguishing it from other A1AR antagonists (e.g., DEPX, DPPX) that lack such direct endothelial cell effects [1]. This functional profile supports its use in in vitro angiogenesis assays (e.g., tube formation, spheroid sprouting) to investigate polypharmacological mechanisms involving microtubule destabilization and mitotic arrest [1].

Structure-Activity Relationship Benchmark for 1,8-Naphthyridine Derivative Development

As compound 25d in the foundational SAR series by Ferrarini et al. (J Med Chem 2000), this molecule represents the optimized combination of 4-OH (quinoid tautomer) and 7-Cl (electron-withdrawing) substitutions conferring maximal A1 affinity and selectivity [1]. It serves as a benchmark comparator for medicinal chemistry efforts developing novel naphthyridine-based A1AR antagonists or related heterocyclic scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.